molecular formula C8H10BrNO2 B3050232 4-Bromo-2,5-dimethoxyaniline CAS No. 244236-98-4

4-Bromo-2,5-dimethoxyaniline

Cat. No.: B3050232
CAS No.: 244236-98-4
M. Wt: 232.07 g/mol
InChI Key: YLONQFVJDASUEB-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxyaniline is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2,5-dimethoxyaniline are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A This partial activation can lead to changes in the cell’s function and ultimately influence the individual’s behavior .

Biochemical Pathways

The main metabolic pathways of this compound involve oxidative deamination , resulting in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) metabolites . Additionally, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) can also be produced by oxidative deamination . Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Result of Action

The molecular and cellular effects of this compound’s action are reflected in its behavioral, neurochemical, and pharmaco-EEG profiles . For instance, it has a biphasic effect on locomotion, with an initial inhibitory effect followed by an excitatory effect . It also increases dopamine but decreases 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, ventilated, and light-avoiding environment . It should also be kept away from strong oxidants and acids to prevent violent reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethoxyaniline typically involves the bromination of 2,5-dimethoxyaniline. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

4-Bromo-2,5-dimethoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: Its unique combination of substituents makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-bromo-2,5-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLONQFVJDASUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586166
Record name 4-Bromo-2,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244236-98-4
Record name 4-Bromo-2,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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